Thymidine-d9

Description

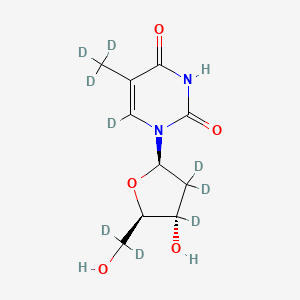

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O5 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

6-deuterio-1-[(2R,4S,5R)-3,3,4-trideuterio-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3,2D2,3D,4D2,6D |

InChI Key |

IQFYYKKMVGJFEH-LREJENERSA-N |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1[C@H]2C([C@]([C@H](O2)C([2H])([2H])O)([2H])O)([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Synthesis and Preparation of Thymidine D9 for Research Applications

Advanced Synthetic Methodologies for Highly Deuterated Nucleosides

The synthesis of Thymidine-d9, where nine hydrogen atoms are replaced by deuterium (B1214612), necessitates a multi-step approach that begins with the preparation of deuterated precursors. An efficient and widely utilized method involves the glycosylation reaction between a deuterated nucleobase and a deuterated sugar. rsc.orgresearchmap.jpx-mol.net

Deuteration of Precursors:

The initial and most crucial step is the synthesis of the deuterated building blocks: deuterated thymine (B56734) and deuterated 2-deoxyribose.

Synthesis of Deuterated 2-Deoxyribose: The synthesis of deuterated 2-deoxyribose can be achieved through various chemical routes. One approach involves the reduction of a suitable precursor, such as a 5-oxosugar derivative, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or a stereoselective reagent like deuterated Alpine-Borane. nih.gov Enzymatic methods, starting from deuterated glucose, have also been developed to produce specifically deuterated ribose and deoxyribose derivatives. nih.govscienceopen.comnih.gov

Glycosylation Reaction:

Once the deuterated thymine and deuterated 2-deoxyribose are obtained, they are coupled through a glycosylation reaction to form the nucleoside. researchmap.jpx-mol.net This reaction typically involves the activation of the sugar and the nucleobase, followed by their condensation in the presence of a Lewis acid catalyst. The stereochemistry of the glycosidic bond is a critical aspect of this synthesis, with the aim of exclusively forming the β-anomer, which is the naturally occurring isomer.

Alternative Synthetic Strategies:

Besides the glycosylation of pre-deuterated fragments, other advanced methods for the synthesis of deuterated nucleosides include:

Enzymatic Synthesis: This approach utilizes enzymes from the pentose-phosphate pathway and nucleotide biosynthesis pathways to construct the nucleoside from simpler deuterated starting materials like deuterated glucose. nih.govscienceopen.comnih.gov This method can offer high stereoselectivity and yield. mdpi.com

Direct Catalytic H-D Exchange: In some cases, direct H-D exchange on the intact thymidine (B127349) molecule can be performed. However, this method can be challenging due to the potential for incomplete deuteration and the lability of the glycosyl bond under harsh reaction conditions. clockss.orgresearchgate.net

| Synthetic Method | Description | Key Advantages | Key Challenges |

| Glycosylation of Deuterated Precursors | Coupling of a pre-synthesized deuterated thymine with a deuterated 2-deoxyribose. researchmap.jpx-mol.net | High level of deuteration achievable. | Requires multi-step synthesis of precursors. |

| Enzymatic Synthesis | Use of enzymes to build the nucleoside from simpler deuterated molecules. nih.govscienceopen.comnih.gov | High stereoselectivity and yield. mdpi.com | Requires specific enzymes and controlled reaction conditions. |

| Direct Catalytic H-D Exchange | Direct exchange of hydrogen for deuterium on the thymidine molecule. clockss.org | Potentially fewer synthetic steps. | Risk of incomplete deuteration and degradation of the molecule. clockss.orgresearchgate.net |

Chromatographic Purification Techniques for Isotopic Purity

Following the synthesis, the crude product is a mixture containing the desired this compound, partially deuterated species, unreacted starting materials, and other byproducts. Therefore, a robust purification strategy is essential to isolate this compound with high chemical and isotopic purity. High-performance liquid chromatography (HPLC) is the cornerstone of this purification process. atdbio.comthermofisher.com

Reversed-Phase HPLC (RP-HPLC):

RP-HPLC is a powerful technique for separating compounds based on their hydrophobicity. nih.gov For this compound, a C18 column is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a modifier like acetic acid or triethylammonium (B8662869) acetate (B1210297) to improve peak shape and resolution. researchgate.nethelixchrom.com By carefully optimizing the gradient elution program, it is possible to separate this compound from its less hydrophobic or more hydrophobic impurities.

Ion-Exchange Chromatography (IEC):

Anion-exchange HPLC can be particularly useful for purifying nucleosides and their derivatives, especially when charged impurities are present. atdbio.com This technique separates molecules based on their net charge. Polymer-based anion-exchange columns are stable at high pH, which can be advantageous for disrupting any potential secondary structures in oligonucleotide synthesis byproducts, although this is less of a concern for the single nucleoside. atdbio.com

Column Chromatography:

Prior to HPLC, column chromatography using silica (B1680970) gel is often used for a preliminary purification of the crude reaction mixture. oup.com This step helps to remove a significant portion of the impurities, thereby reducing the load on the subsequent HPLC purification and improving its efficiency.

| Purification Technique | Principle of Separation | Typical Application for this compound |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary method for high-resolution purification. thermofisher.comnih.gov |

| Ion-Exchange Chromatography (IEC) | Net Charge | Removal of charged impurities. atdbio.com |

| Silica Gel Column Chromatography | Polarity | Initial clean-up of the crude product. oup.com |

Considerations for Isotopic Enrichment and Integrity

Achieving and confirming high isotopic enrichment and maintaining the structural integrity of this compound are paramount for its intended applications. Several analytical techniques are employed for this purpose, and careful handling is required throughout the synthesis and storage.

Determination of Isotopic Enrichment:

High-Resolution Mass Spectrometry (HRMS): HRMS is a fundamental technique for determining the isotopic enrichment of this compound. rsc.orgrsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the exact mass can be determined with high precision, allowing for the calculation of the number of deuterium atoms incorporated. The relative intensities of the isotopic peaks in the mass spectrum provide a quantitative measure of the isotopic purity. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the absence of proton signals at the positions that have been deuterated. rsc.orgrsc.org The integration of any residual proton signals allows for the calculation of the degree of deuteration. 2H NMR can also be used to directly observe the deuterium signals, confirming their presence and position. nih.govrug.nl

Maintaining Isotopic Integrity:

Stability of the Glycosyl Bond: During some deuteration procedures, particularly those involving harsh acidic or basic conditions, the glycosidic bond linking the thymine base to the deoxyribose sugar can be susceptible to cleavage. clockss.org This would lead to the degradation of the product and must be avoided by carefully controlling the reaction conditions.

Back-Exchange: It is crucial to minimize the presence of protic solvents (like water or methanol) during the synthesis and purification steps, as these can lead to back-exchange of deuterium atoms with hydrogen, thereby reducing the isotopic enrichment.

Storage: Deuterated compounds should be stored under appropriate conditions to prevent degradation and isotopic exchange. This typically involves storage at low temperatures (-20°C or -80°C) in a dry, inert atmosphere. medchemexpress.com The stability of the compound during storage should be periodically monitored. scienceopen.com

Analytical Techniques for Quality Control:

| Analytical Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight and quantifies isotopic enrichment. rsc.orgrsc.orgnih.govnih.govspectroscopyonline.comfmach.it |

| 1H NMR Spectroscopy | Confirms the absence of protons at deuterated sites and quantifies residual protons. rsc.orgrsc.orgnih.govrug.nl |

| 2H NMR Spectroscopy | Directly detects the presence and location of deuterium atoms. nih.govrug.nl |

| HPLC | Assesses chemical purity by separating the target compound from impurities. nih.govresearchgate.netoup.comavantorsciences.com |

Incorporation Mechanisms and Metabolic Fate of Thymidine D9

Enzymatic Pathways of Deuterated Thymidine (B127349) Incorporation into Deoxyribonucleic Acid

The primary route for the incorporation of Thymidine-d9 into DNA is the nucleoside salvage pathway. nih.govresearchgate.net This pathway recycles nucleosides from the degradation of nucleic acids or from extracellular sources. The key steps are a series of enzymatic phosphorylation reactions that activate this compound for its use in DNA synthesis.

The initial and rate-limiting step is the conversion of this compound to this compound monophosphate (d9-TMP). figshare.com This reaction is catalyzed by the cytosolic enzyme Thymidine Kinase 1 (TK1). nih.govdivitum.com The activity of TK1 is tightly regulated and predominantly occurs during the S phase of the cell cycle, directly linking the salvage pathway to DNA replication. divitum.comnih.gov

Subsequent phosphorylations are carried out by other kinases. Thymidylate Kinase (TMPK) converts d9-TMP to this compound diphosphate (B83284) (d9-TDP). figshare.com Finally, Nucleoside Diphosphate Kinase (NDPK) catalyzes the formation of this compound triphosphate (d9-TTP) from d9-TDP. figshare.comnih.gov This final product, d9-TTP, is the immediate precursor that can be incorporated into a growing DNA strand.

| Enzyme | Substrate | Product | Cellular Location |

| Thymidine Kinase 1 (TK1) | This compound | This compound monophosphate (d9-TMP) | Cytosol |

| Thymidylate Kinase (TMPK) | d9-TMP | This compound diphosphate (d9-TDP) | Cytosol |

| Nucleoside Diphosphate Kinase (NDPK) | d9-TDP | This compound triphosphate (d9-TTP) | Cytosol/Nucleus |

Deoxyribonucleic Acid Replication and Repair Mechanisms Involving this compound

Once synthesized, d9-TTP serves as a substrate for DNA polymerases during both DNA replication and repair. baseclick.euumn.edu During the S phase, DNA polymerases incorporate d9-TTP into newly synthesized DNA strands, pairing it with adenine (B156593) bases on the template strand. umn.edu The extent of this compound incorporation is a direct measure of the rate of DNA synthesis. researchgate.net

This compound is also utilized in DNA repair processes. baseclick.eunih.gov For instance, in nucleotide excision repair, which corrects damage like thymine (B56734) dimers caused by UV light, a segment of the damaged DNA strand is removed and a new one is synthesized using the complementary strand as a template. umn.edu If d9-TTP is available in the nucleotide pool, it will be incorporated into this newly synthesized patch.

Cellular Uptake and Intracellular Processing of Deuterated Thymidine Analogues

The entry of this compound into a cell is facilitated by nucleoside transporters, which are proteins embedded in the cell membrane. nih.govbookpi.org There are two major families of these transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). mdpi.com ENTs allow for the passive diffusion of nucleosides across the membrane, while CNTs actively transport them into the cell, often against a concentration gradient. mdpi.comnih.gov

Once inside the cell, this compound is phosphorylated by TK1 to d9-TMP. divitum.com This phosphorylation effectively traps the molecule within the cell, as the resulting charged monophosphate cannot easily cross back through the nucleoside transporters. figshare.com This initial step is crucial for the subsequent metabolic steps leading to DNA incorporation.

Investigating this compound Metabolism and Catabolism Pathways

While a significant portion of this compound is used for DNA synthesis, it can also be broken down through catabolic pathways. ontosight.aizfin.org The primary enzyme in thymidine catabolism is Thymidine Phosphorylase (TP). wikipedia.orgnih.govnih.gov This enzyme catalyzes the reversible reaction where thymidine is broken down into thymine and 2-deoxy-D-ribose 1-phosphate. wikipedia.orgnih.gov

The resulting thymine can be further degraded by enzymes such as Dihydropyrimidine Dehydrogenase (DPD). The 2-deoxy-D-ribose 1-phosphate can be converted into metabolites that enter central carbon metabolism, such as the glycolytic pathway. nih.gov Studies have shown that under certain conditions, such as low glucose, thymidine catabolism can contribute to cellular energy production. nih.gov

| Enzyme | Function | Pathway |

| Thymidine Phosphorylase (TP) | Breaks down thymidine into thymine and 2-deoxy-D-ribose 1-phosphate. | Catabolism |

| Dihydropyrimidine Dehydrogenase (DPD) | Further degrades thymine. | Catabolism |

Impact of Deuterium (B1214612) Substitution on Nucleotide Homeostasis

The use of this compound as a tracer is predicated on the assumption that its biological behavior is nearly identical to that of natural thymidine. However, the replacement of hydrogen with deuterium results in a stronger C-D bond compared to a C-H bond. This can lead to a kinetic isotope effect, where enzymatic reactions involving the cleavage of this bond may proceed at a slightly different rate. researchgate.netnih.govnih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a cornerstone for the analysis of deuterium-labeled compounds due to its high sensitivity and ability to distinguish between isotopologues based on their mass-to-charge ratio. rsc.org The purity and isotopic enrichment of deuterated compounds are critical parameters, and MS-based quantitative analyses are increasingly used to determine them. rsc.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of deuterated nucleosides in complex biological matrices. researchgate.net This method combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. researchgate.net Stable isotope dilution using isotopically labeled analogs is a common strategy for accurate quantification. researchgate.net

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often using reversed-phase or hydrophilic interaction liquid chromatography (HILIC), to isolate the analyte of interest from other matrix components. researchgate.netnih.gov The isolated compound is then ionized, and the precursor ion corresponding to the deuterated nucleoside is selected in the first mass analyzer. This ion is fragmented, and specific product ions are monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides high specificity and reduces background noise.

For instance, the analysis of thymidine and its deuterated analogs involves monitoring specific precursor-to-product ion transitions. While direct data for this compound is not specified in the provided context, a similar methodology is applied to other deuterated forms like D4-Thymidine. basicmedicalkey.com The distinct mass shift introduced by the deuterium atoms allows for clear differentiation from the endogenous, unlabeled compound.

Table 1: Illustrative LC-MS/MS Parameters for Pyrimidine (B1678525) Nucleosides

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Thymidine | 243.2 | 127.2 |

| D4-Thymidine | 247.2 | 131.2 |

| Dihydrothymine | 129.0 | 69.0 |

| D9-Dihydrothymine | 135.0 | 74.0 |

This data is adapted from a study on urine pyrimidine metabolite determination and illustrates the principle of using mass shifts for deuterated analog detection. basicmedicalkey.com

Nanoscale secondary ion mass spectrometry (NanoSIMS) is a high-resolution imaging mass spectrometry technique that allows for the visualization and quantification of isotopic labels within subcellular structures. This method is particularly valuable for tracing the fate of stable isotope-labeled compounds like deuterated thymidine in cells and tissues.

The use of stable isotope-tagged thymidine with multi-isotope imaging mass spectrometry (MIMS), which utilizes a NanoSIMS instrument, enables the quantitative assessment of cell division. nih.gov In this approach, a sample that has incorporated a stable isotope tracer (such as ¹⁵N-thymidine or a deuterated variant) is bombarded with a primary ion beam. nih.gov This causes the emission of secondary ions from the sample surface, which are then analyzed by a mass spectrometer. The NanoSIMS instrument can simultaneously measure multiple isotopes, allowing for the creation of high-resolution maps of their distribution. nih.gov

This technique provides a powerful signal-to-noise ratio for detecting incorporated tracers due to the low natural abundance of isotopes like ¹⁵N and deuterium. nih.gov Researchers have successfully used this method to achieve easily detectable labeling in cycling cells, providing direct visual evidence of DNA replication and cell proliferation at a subcellular level. nih.gov

Tandem mass spectrometry relies on the fragmentation of precursor ions to generate characteristic product ions for identification and quantification. nih.gov Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are two common fragmentation techniques. nih.gov The choice of fragmentation method can significantly impact the quality of data obtained, especially for modified oligonucleotides. nih.gov

A study comparing these two techniques for the analysis of thymidine-rich phosphorothioate-modified DNA oligonucleotides found that HCD was superior to CID. nih.gov HCD, a beam-type CID method, provided higher sequence coverage and greater analytical sensitivity. nih.gov It generated more sequence-defining fragments with higher intensities compared to trap-type CID. nih.gov Although the presence of modifications like phosphorothioates was found to reduce fragmentation efficiency in both methods, the deficiency was less pronounced with HCD. nih.gov Applying HCD with multiple collision energies could partially recover the sequence coverage lost due to modification. nih.gov

Table 2: Comparison of CID and HCD for Thymidine-Rich Oligonucleotide Analysis

| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) |

|---|---|---|

| Fragmentation Mechanism | Trap-type | Beam-type |

| Sequence Coverage | Lower | Superior |

| Fragment Ion Intensity | Lower | Higher |

| Sensitivity | Lower | Higher |

| Effect of Modification | Reduced fragmentation efficiency | Reduced efficiency, but less than CID |

This comparison highlights the advantages of HCD for sequencing thymidine-rich oligonucleotides. nih.gov

For site-specific quantification, however, MS methods can be challenging, especially for randomly or non-specifically deuterated compounds. researchgate.net While specific ion ratios can be monitored, such as the C₂D⁻/C₂H⁻ ratio, obtaining precise site-specific information often requires complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The combination of LC-MS and NMR provides a robust strategy for the comprehensive evaluation of both the isotopic enrichment and the structural integrity of deuterium-labeled compounds. rsc.org

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) in this compound Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Nucleic Acid Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical method for determining the structure of organic molecules and confirming the position and extent of isotopic labeling. ansto.gov.au For deuterated compounds, NMR can confirm structural integrity and provide detailed insights into the specific sites and percentage of deuterium incorporation. rsc.organsto.gov.au

The replacement of hydrogen with deuterium alters the NMR spectrum significantly. Since deuterium has a different nuclear spin and magnetic moment than hydrogen, ¹H NMR signals corresponding to deuterated positions will disappear or be greatly reduced. researchgate.net Furthermore, deuterium causes isotopic shifts in the signals of neighboring nuclei, such as ¹³C, which can be used to quantify the level of deuteration at specific molecular sites. researchgate.net

The use of selectively and uniformly deuterated nucleotides is a powerful strategy in advanced NMR studies of nucleic acid structure and dynamics. scienceopen.com Incorporating deuterated nucleotides into RNA or DNA can dramatically simplify complex NMR spectra by reducing the number of proton signals and their associated couplings. scienceopen.com This spectral simplification is invaluable for resolving signal overlap and enabling the structural analysis of larger biomolecules.

Researchers have developed enzymatic synthesis protocols to produce a complete set of ribonucleotides (ATP, CTP, GTP, and UTP) specifically deuterated at each ribose carbon atom (1′-D, 2′-D, 3′-D, 4′-D, or 5′,5″-D₂). scienceopen.com These selectively labeled building blocks can then be used for the in vitro transcription of RNA. Similarly, methods exist for the base-selective deuteration of nucleosides using a Palladium/Carbon-D₂O system under neutral conditions, which can achieve nearly quantitative deuterium efficiency at specific positions on the nucleobase without requiring complex purification. clockss.org

These deuterated probes provide information that is often unobtainable by other means. scienceopen.com For example, they can be used to probe the mechanistic details of nucleic acid-protein interactions or the chemical mechanisms of DNA and RNA cleavage. scienceopen.com

Elucidating Nucleic Acid Structure and Dynamics through Deuterium Labeling

The strategic replacement of hydrogen with its heavier, stable isotope deuterium (²H) in biomolecules has become a powerful tool in structural biology. In the field of nucleic acid research, the incorporation of deuterium-labeled nucleosides, such as highly-deuterated this compound, offers significant advantages for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netniu.ac.jp Deuteration has found wide application in the solution NMR studies of complex molecular systems like proteins and oligonucleotides. researchgate.net

The primary benefit of deuterium labeling in NMR is the simplification of complex spectra. researchgate.net For large nucleic acid structures, proton (¹H) NMR spectra are often plagued by signal overlap and broad linewidths, which complicate analysis. researchgate.netnih.gov By replacing protons with deuterium, which is NMR-inactive under typical ¹H observation conditions, researchers can effectively suppress spin diffusion and slow down spin relaxation processes. researchgate.net This leads to sharper signals and reduced spectral crowding, enabling the study of larger and more complex nucleic acids, with molecular mass limits for routine structure determination extending beyond 25 kDa to as large as 100 kDa. rsc.org

Research has demonstrated the synthesis of highly-deuterated this compound, which can then be incorporated into oligonucleotides using DNA synthesizers. researchgate.net These labeled oligonucleotides are invaluable for detailed structural and biological analyses. researchgate.net For instance, mass-tagged thymidine derivatives, including those with stable isotopes like ²H, ¹³C, and ¹⁵N, have been used to create specific oligodeoxyribonucleotides. oup.com These constructs allow researchers to investigate sequence-selective reactions, such as those involving hydroxyl radicals, by monitoring the products with mass spectrometry. oup.com This approach is particularly useful for distinguishing reaction products that could originate from different precursor bases, like 5-methylcytosine (B146107) versus thymine, thereby clarifying reaction pathways and base reactivity within different DNA sequence contexts. oup.com

Beyond structural elucidation, deuterated thymidine serves as a tracer for monitoring dynamic biological processes. smolecule.comresearchgate.net By introducing deuterated water (D-water) and deuterated thymidine into biological systems, scientists can track DNA synthesis and cell division. researchgate.net As cells replicate their DNA, the labeled thymidine is incorporated, allowing for the quantification of cell turnover rates using sensitive techniques like multi-isotope imaging mass spectrometry (MIMS). researchgate.net

| Research Application | Technique(s) | Key Findings | Citations |

| Structural Analysis of Large Nucleic Acids | NMR Spectroscopy | Deuteration suppresses spin diffusion and decelerates spin relaxation, simplifying spectra and allowing analysis of larger molecules. | researchgate.netnih.govrsc.org |

| Investigation of DNA Reactivity | Mass Spectrometry (GC/MS) | Mass-tagged thymine residues in oligonucleotides help distinguish reaction products and investigate sequence-selectivity in DNA damage studies. | oup.com |

| DNA Synthesis and Cell Division Studies | Multi-Isotope Imaging Mass Spectrometry (MIMS) | Deuterated thymidine acts as a tracer to quantify the rate and extent of new DNA synthesis and cell proliferation in vivo. | smolecule.comresearchgate.net |

| Metabolic Tracing | Mass Spectrometry | Labeled thymidine can be used to trace the metabolic pathways of nucleosides in cells and organisms. | smolecule.com |

High-Performance Liquid Chromatography (HPLC) for Metabolite Separation and Pre-Analytical Processing

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of nucleosides and their metabolites from complex biological matrices. helixchrom.comnih.gov The method's robustness and compatibility with mass spectrometry make it indispensable for studies involving this compound. sielc.com In this context, HPLC serves two primary roles: as a pre-analytical processing tool to purify and isolate analytes before downstream analysis, and as the core separation component in HPLC-MS systems for sensitive quantification.

The separation of highly polar compounds like nucleosides is readily achieved using various HPLC modes. sielc.com Reversed-phase HPLC on C18 columns is a common approach, where a polar mobile phase is used to elute compounds from a nonpolar stationary phase. nih.gov A method was developed to determine the substitution of thymidine by its analog, iododeoxyuridine, using reversed-phase HPLC, demonstrating the technique's ability to separate structurally similar nucleosides after enzymatic hydrolysis of DNA. nih.gov Another powerful technique is hydrogen-bonding chromatography, which uses stationary phases capable of specific hydrogen-bond interactions to separate analytes like thymidine, uridine, adenosine, guanosine, and cytidine. sielc.com

In quantitative bioanalysis, this compound functions as an ideal internal standard for the accurate measurement of endogenous thymidine. caymanchem.com An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of a target analyte. Because deuterated compounds like this compound are chemically identical to their non-deuterated counterparts, they co-elute in HPLC and exhibit the same behavior during sample extraction and ionization in a mass spectrometer. researchgate.net However, they are easily distinguished by their mass-to-charge (m/z) ratio in the MS detector. smolecule.comresearchgate.net This co-analysis corrects for any sample loss during processing and variations in instrument response, leading to highly accurate and precise quantification. acs.org

For example, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) methods have been developed for the analysis of various compounds where deuterated analogs serve as internal standards. researchgate.netacs.org While a specific method for this compound is a direct application of this principle, the use of Δ8-THC-d9 as an internal standard for Δ8-THC analysis illustrates the workflow. researchgate.net The sample, spiked with the deuterated standard, undergoes extraction (e.g., liquid-liquid or solid-phase extraction) followed by HPLC separation and MS/MS detection. researchgate.netacs.orgresearchgate.net The ratio of the peak area of the analyte (thymidine) to the peak area of the internal standard (this compound) is used to calculate the analyte's concentration, a procedure that has become standard in forensic toxicology and metabolic studies. researchgate.net

| HPLC Method | Stationary Phase | Mobile Phase Example | Application | Citations |

| Reversed-Phase HPLC | Microsorb C18 | Isocratic elution (specifics not detailed) | Separation of deoxynucleosides after DNA hydrolysis. | nih.gov |

| Hydrogen-Bonding Chromatography | SHARC 1 | Acetonitrile (B52724) and Methanol gradients | Separation of thymidine and other nucleosides based on hydrogen-bonding interactions. | sielc.com |

| Reversed-Phase HPLC | Amaze HD | LC/MS compatible mobile phase | Analysis of nucleotides, nucleosides, and their derivatives. | helixchrom.com |

| HPLC-UV | Chromolith® HR RP-18e | Mobile Phase A: 0.1% H₃PO₄ (aq.), Mobile Phase B: Methanol | Quantification of cannabinoids and other compounds in various matrices. | sigmaaldrich.com |

| LC-MS/MS | CORTECS® C18 | Gradient of (A) 0.1% formic acid in water/acetonitrile (95:5) and (B) 0.1% formic acid in acetonitrile. | Baseline separation and quantification of THC isomers using deuterated internal standards. | researchgate.net |

Elucidating Deoxyribonucleic Acid Synthesis Kinetics and Cell Cycle Dynamics in Model Systems

The incorporation of thymidine is a hallmark of Deoxyribonucleic Acid (DNA) synthesis, which primarily occurs during the S-phase of the cell cycle. himedialabs.combaseclick.eu this compound, when introduced to cells, is utilized in the same manner as its unlabeled counterpart, becoming integrated into newly synthesized DNA. This characteristic makes it an invaluable tracer for studying the kinetics of DNA synthesis.

By employing a "pulse-chase" experimental design with this compound, researchers can precisely measure the rate of DNA replication. In this method, cells are briefly exposed to this compound (the pulse) and then transferred to a medium containing unlabeled thymidine (the chase). By analyzing the amount of incorporated this compound at different time points, the kinetics of DNA synthesis can be determined.

Investigating Cellular Proliferation Rates in Non-Human Organisms and In Vitro Systems

The rate of cellular proliferation is a critical parameter in many biological studies, from developmental biology to cancer research. This compound offers a robust and quantitative method for measuring proliferation rates in a variety of non-human organisms and in vitro cell culture systems. Traditional methods often rely on radioactive tracers like ³H-thymidine or analogues like bromodeoxyuridine (BrdU). sigmaaldrich.comthermofisher.com While effective, these methods have drawbacks, including the handling of radioactive materials and the harsh denaturation steps required for BrdU detection, which can damage cellular structures. sigmaaldrich.commdpi.com

This compound, coupled with mass spectrometry-based detection, provides a non-radioactive and less invasive alternative. The amount of incorporated this compound in the DNA of a cell population over a specific period is directly proportional to the rate of cell division. This approach has been successfully applied to study proliferation in various model systems, providing valuable data on the effects of different stimuli, genetic modifications, or potential therapeutic agents on cell growth. nih.govbio-rad-antibodies.com

Tracing Metabolic Fluxes in Nucleotide Biosynthesis and Degradation Pathways

This compound is an excellent tool for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.comwikipedia.org By introducing this compound as a tracer, researchers can follow its conversion through the various steps of nucleotide biosynthesis and degradation pathways.

Once inside the cell, thymidine is phosphorylated to thymidine monophosphate (TMP), then to thymidine diphosphate (TDP), and finally to thymidine triphosphate (TTP), which is a direct precursor for DNA synthesis. jmb.or.kr this compound allows for the precise measurement of the flux through this salvage pathway.

Conversely, thymidine can also be degraded by the enzyme thymidine phosphorylase into thymine and 2-deoxyribose-1-phosphate. uniprot.org By tracking the appearance of deuterated thymine and other downstream metabolites, researchers can quantify the rate of thymidine catabolism. This information is crucial for understanding how cells regulate their nucleotide pools under different physiological conditions and in response to external stimuli.

Studies on Deoxyribonucleic Acid Damage and Repair Mechanisms

DNA is constantly under assault from both endogenous and exogenous agents, leading to various forms of damage. sigmaaldrich.com Cells possess intricate DNA repair mechanisms to counteract this damage and maintain genomic integrity. wou.edukhanacademy.org this compound can be utilized to study these repair processes, particularly those involving nucleotide excision repair (NER) and base excision repair (BER). jackwestin.com

For example, after inducing DNA damage, researchers can supply cells with this compound. The incorporation of this labeled nucleoside into non-replicating DNA serves as a direct measure of DNA repair synthesis. By quantifying the amount of incorporated this compound, the efficiency and kinetics of the repair process can be determined. This approach allows for the investigation of how different types of DNA damage are repaired and how specific repair pathways are regulated.

Enzyme Activity Profiling Related to Thymidine Metabolism (e.g., Thymidylate Kinase, Thymidine Phosphorylase)

The metabolic fate of thymidine is governed by the activity of several key enzymes. This compound provides a means to probe the in-situ activity of these enzymes.

Thymidylate Kinase (TMPK): This enzyme catalyzes the phosphorylation of dTMP to dTDP, a crucial step in the synthesis of dTTP for DNA replication. ebi.ac.uk By supplying this compound and measuring the rate of formation of its phosphorylated derivatives using mass spectrometry, the activity of TMPK within intact cells can be assessed.

Thymidine Phosphorylase (TP): This enzyme is involved in the catabolism of thymidine. uniprot.org High TP activity can decrease the amount of thymidine available for DNA synthesis. By monitoring the conversion of this compound to deuterated thymine, the activity of TP can be quantified, providing insights into its role in nucleotide homeostasis and its potential as a therapeutic target. drugbank.comresearchgate.net

The ability to profile the activity of these enzymes is particularly relevant in cancer research, as their expression and activity levels can influence a tumor's response to certain chemotherapeutic agents. drugbank.com

Research on Nucleoside Analogues and Their Molecular Interactions

Nucleoside analogues are synthetic compounds that are structurally similar to natural nucleosides and are widely used as antiviral and anticancer drugs. nih.gov These analogues often exert their effects by interfering with DNA synthesis or other metabolic processes. This compound can be used in conjunction with these analogues to study their mechanisms of action and molecular interactions. kyushu-u.ac.jp

For instance, researchers can investigate how a particular nucleoside analogue affects the incorporation of this compound into DNA, providing information on whether the analogue competes with natural thymidine for incorporation or inhibits DNA polymerase activity. Furthermore, stable isotope labeling can be applied to the nucleoside analogues themselves to trace their metabolic fate and identify their molecular targets within the cell.

Applications in Preclinical Molecular Imaging Tracer Development for Proliferation Assessment

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical and preclinical research. nih.gov PET tracers that target cellular proliferation are of great interest for cancer diagnosis and monitoring treatment response. nih.gov Several thymidine analogues labeled with positron-emitting radionuclides, such as [¹⁸F]fluorothymidine ([¹⁸F]FLT), have been developed for this purpose. snmmi.orgmdpi.com

Elucidating Mechanisms of Antimicrobial and Antiviral Agents Targeting Nucleotide Synthesis

The precise targeting of nucleotide synthesis is a cornerstone of modern antimicrobial and antiviral therapy. A critical challenge in developing and refining these agents is understanding their exact mechanism of action within the complex cellular environment. Stable isotope-labeled compounds, such as this compound, have become indispensable tools in this area of research. By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can "tag" and trace the molecule through intricate biochemical pathways without significantly altering its chemical properties. This allows for a detailed investigation of how therapeutic agents interfere with the synthesis and incorporation of nucleosides into the DNA of pathogens.

The fundamental principle behind many antiviral and antimicrobial drugs is their function as nucleoside analogs. mdpi.com These drugs mimic the structure of natural nucleosides, the building blocks of DNA and RNA. libretexts.org Once inside a host cell or microorganism, these analogs are phosphorylated by cellular and/or viral kinases to their active triphosphate form. mdpi.comnih.gov This activated analog then competes with the natural nucleoside triphosphates. jenabioscience.com When the analog is incorporated into a growing DNA chain by a viral or bacterial polymerase, it often leads to chain termination because it lacks the necessary chemical group for the next nucleotide to attach, thereby halting replication. libretexts.orgresearchgate.net

This compound serves as a powerful probe in studies utilizing techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its deuterium labels provide a distinct signature, enabling researchers to precisely track the metabolic fate of thymidine and quantify the impact of a drug on its utilization. vulcanchem.com This method, a form of Stable Isotope Probing (SIP), provides unambiguous evidence of a drug's effect on DNA synthesis. asm.org For instance, a reduction in the incorporation of this compound into bacterial or viral DNA in the presence of a drug directly demonstrates the agent's inhibitory effect on nucleotide synthesis or polymerization. pnas.org

In antiviral research, this compound is instrumental in studying drugs that target viral enzymes like reverse transcriptase and DNA polymerase. mdpi.com Many successful antiviral therapies, including those for Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV), are based on nucleoside analogs. mdpi.comresearchgate.net By using this compound in cell culture models, scientists can quantify the competitive inhibition caused by these drugs. For example, the mechanism of thymidine analog reverse transcriptase inhibitors, such as Zidovudine (AZT), can be meticulously detailed by observing how they prevent the incorporation of labeled thymidine into proviral DNA. uoanbar.edu.iq Similarly, the action of drugs targeting the viral DNA polymerase of herpesviruses can be confirmed by measuring the decreased uptake of this compound into newly synthesized viral genomes. nih.gov

In the realm of antimicrobial research, this compound helps to unravel the mechanisms of agents targeting bacterial and fungal nucleotide pathways. While bacteria can synthesize thymidine de novo, some pathways are susceptible to inhibition. Research has shown that resistance to certain antibiotics, like trimethoprim (B1683648), is linked to the modulation of thymidine synthesis. mdpi.com Using this compound can help clarify how bacteria alter these pathways to overcome the drug's effects. Furthermore, studies on antifungal agents have identified thymidine derivatives that disrupt fungal growth by interfering with DNA synthesis and destabilizing cell membranes. mdpi.com Employing this compound in such studies allows for a precise determination of how these compounds disrupt the normal incorporation of thymidine into fungal DNA, confirming their mechanism of action.

Detailed Research Findings

The table below summarizes the application of stable isotope-labeled thymidine and related analogs in mechanistic studies of antimicrobial and antiviral agents.

| Agent/Class | Pathogen Target | Mechanism of Action | Role of Labeled Thymidine (e.g., this compound) | Supporting Findings |

| Nucleoside Reverse Transcriptase Inhibitors (NRTIs) | HIV, Hepatitis B Virus (HBV) | Competitive inhibition of viral reverse transcriptase, leading to DNA chain termination. uoanbar.edu.iq | To quantify the reduction of thymidine incorporation into the proviral DNA, confirming the competitive inhibition by the drug analog. | Zidovudine (a thymidine analog) and Lamivudine are phosphorylated to their active triphosphate forms, which compete with natural nucleosides for incorporation by reverse transcriptase. mdpi.comuoanbar.edu.iq |

| Viral DNA Polymerase Inhibitors | Herpesviruses (HSV, VZV), Cytomegalovirus (CMV) | Acts as a nucleoside analog that, after phosphorylation, inhibits viral DNA polymerase and terminates the growing DNA chain. nih.gov | To trace and measure the inhibition of thymidine incorporation into new viral DNA during replication, validating the drug's target engagement. | Acyclovir and Ganciclovir are phosphorylated by viral and host kinases; the resulting triphosphate analog is a potent inhibitor of viral DNA polymerase. libretexts.orgnih.gov |

| Thymidine Kinase (TK) Inhibitors | Monkeypox Virus, Vaccinia Virus | Targeting viral TK prevents the phosphorylation of thymidine and its analogs, a crucial step for DNA synthesis and the activation of many nucleoside analog drugs. researchgate.net | To assess the activity of viral TK by measuring the rate of phosphorylation of this compound into its monophosphate form. Inhibition of this process confirms the drug's mechanism. | Viral TK is essential for the pyrimidine metabolism that supports viral replication, making it a key therapeutic target. researchgate.netresearchgate.net |

| Folate Pathway Inhibitors (e.g., Trimethoprim) | Bacteria (e.g., E. coli) | Inhibition of dihydrofolate reductase (DHFR), which disrupts the synthesis of tetrahydrofolate, a cofactor required for thymidylate synthesis. mdpi.com | To trace the impact of the drug on the de novo thymidine synthesis pathway by monitoring the dilution of the this compound label from external sources. | Resistance to trimethoprim can be achieved by the overexpression of DHFR or mutations that influence thymidine synthesis pathways. mdpi.com |

| Novel Antifungal Thymidine Derivatives | Fungi (e.g., A. niger, A. flavus) | Multiple mechanisms including cell membrane disruption and interference with DNA/protein synthesis. mdpi.com | To confirm that the derivative inhibits DNA synthesis by measuring reduced incorporation of this compound into the fungal genome. | Certain palmitoyl (B13399708) thymidine derivatives show significant antifungal activity by mimicking natural building blocks to disrupt essential cellular processes. mdpi.com |

Comparative Analysis: Thymidine D9 Vs. Brdu

A common alternative to stable isotope-labeled thymidine (B127349) for studying cell proliferation is the thymidine analog bromodeoxyuridine (BrdU). bio-rad-antibodies.com Both methods have their own set of advantages and disadvantages.

| Feature | Thymidine-d9 | Bromodeoxyuridine (BrdU) |

| Principle | Incorporation of a stable isotope-labeled nucleoside into DNA. smolecule.com | Incorporation of a thymidine analog with a bromine substitution into DNA. bio-rad-antibodies.com |

| Detection | Primarily by mass spectrometry, which offers high sensitivity and quantification. smolecule.com | Requires antibodies for detection, often involving harsh DNA denaturation steps. bio-rad-antibodies.com |

| Toxicity | Considered non-toxic and does not perturb the biological processes being studied. nih.gov | Can distort the DNA double helix and may have cytotoxic effects. nih.govnih.gov |

| In Vivo Human Studies | Safe for use in humans, enabling clinical research on cell turnover. nih.gov | Use in humans is limited due to potential toxicity. nih.govfrontiersin.org |

| Sensitivity | High, due to the low natural abundance of deuterium (B1214612). researchgate.net | Sensitivity can be variable depending on the antibody and detection method used. nih.gov |

| Multiplexing | Can be used in conjunction with other stable isotopes for multi-labeling experiments. nih.gov | Can be used with other thymidine analogs like CldU and IdU for sequential labeling. bio-rad-antibodies.com |

Conclusion

Thymidine-d9 has established itself as a powerful and versatile tool in academic research, particularly in the fields of cell biology and metabolism. Its use as a stable isotope tracer for DNA synthesis offers a safe and accurate alternative to traditional radioisotopic methods. The ability to precisely quantify cell proliferation through mass spectrometry has provided researchers with invaluable insights into the dynamic processes of cell turnover in both health and disease. As analytical techniques continue to advance, the applications of this compound are poised to expand, further enhancing our understanding of fundamental biological processes.

Theoretical Frameworks and Computational Modeling in Deuterated Tracer Studies

Kinetic Models for Interpreting Isotopic Labeling Data and Flux Analysis

Kinetic models are mathematical descriptions that explain the fate of a tracer within a biological system over time. e-smi.eu For deuterated compounds like Thymidine-d9, these models are crucial for interpreting the rate of its incorporation into DNA and the subsequent turnover of labeled cells. The fundamental approach involves compartmental modeling, where the body or cellular system is represented as a series of interconnected compartments. e-smi.eu

Tracers like this compound are introduced into the system and their movement between compartments—such as plasma, intracellular nucleotide pools, and DNA—is tracked. e-smi.eusnmjournals.org The rates of transfer between these compartments are defined by kinetic parameters (e.g., k1, k2, k3, k4), which represent physiological processes like transport and enzymatic conversion. e-smi.eu For example, in studies of cell proliferation, a three-compartment model for a thymidine (B127349) analog typically describes:

The transport of the tracer from plasma into the tissue (K1).

The transport back from the tissue to the plasma (k2).

The phosphorylation of the tracer by thymidine kinase to trap it within the cell (k3).

The dephosphorylation of the tracer (k4). snmjournals.org

The rate of DNA synthesis can be inferred from the net rate of tracer trapping (the k3 parameter). snmjournals.org Similar kinetic principles have been established in studies using other labeled tracers, such as tritium-labeled thymidine ([3H]thymidine) to define norms for neutrophil production and turnover, and deuterated glucose to quantify T-cell kinetics. ashpublications.orgfrontiersin.org

The analysis of mass isotopomer distributions (MIDs) in metabolites downstream of the tracer provides data for metabolic flux analysis (MFA). MFA uses the isotopic labeling patterns to calculate the rates (fluxes) of metabolic pathways. mdpi.comnsf.gov While carbon tracers like ¹³C-glucose are common for studying central carbon metabolism, deuterium (B1214612) tracers are particularly valuable for investigating specific pathways, such as NADPH metabolism and nucleotide synthesis. mdpi.comnih.gov The interpretation of labeling changes in terms of metabolic flux requires a deep understanding of cellular metabolism and sophisticated algorithms to deconvolve the complex data. frontiersin.org

Table 1: Key Parameters in Kinetic Models for Thymidine Tracers This table is generated based on principles of tracer kinetic modeling and is for illustrative purposes.

| Parameter | Description | Biological Process Represented | Relevance to this compound Studies |

|---|---|---|---|

| K1 | Forward transport rate constant from plasma to tissue. | Rate of tracer delivery to cells via blood flow and membrane transport. | Determines the availability of this compound to the target tissue. |

| k2 | Reverse transport rate constant from tissue to plasma. | Rate of unmetabolized tracer efflux from the cell. | Influences the net intracellular concentration of the tracer. |

| k3 | Phosphorylation rate constant. | Rate of conversion by Thymidine Kinase 1 (TK1) into thymidine monophosphate, trapping it in the cell for DNA synthesis. | A direct correlate of the rate of DNA synthesis and cell proliferation. |

| k4 | Dephosphorylation rate constant. | Rate of conversion of thymidine monophosphate back to thymidine. | Represents a potential route of tracer loss from the metabolic pool. |

| VT | Volume of Distribution (K1/k2 * (1+k3/k4)). | The apparent volume into which the tracer distributes at equilibrium. | Provides an overall measure of tracer uptake and retention in tissue. e-smi.eu |

Integration of Tracer Data with Computational Flux Analysis Models

Data from deuterated tracer studies like those using this compound are integrated into computational models to perform metabolic flux analysis (MFA). This process allows researchers to move beyond simple measurements of metabolite concentrations to quantifying the dynamic rates of metabolic pathways. nsf.gov The core idea is to use the mass isotopologue distribution (MID) data—the relative abundance of different isotopically labeled forms of a metabolite—to constrain the possible flux distributions in a metabolic network model. researchgate.netresearchgate.net

Several software pipelines and computational frameworks have been developed to facilitate this integration. For instance, fluxTrAM is a semi-automated pipeline designed to process tracer-based metabolomics data and integrate it with genome-scale metabolic networks to predict fluxes. researchgate.netresearchgate.net Such tools automate the processing of raw mass spectrometry data into standardized MID datasets and map this information onto large-scale metabolic models. researchgate.netresearchgate.net This integration helps to overcome disciplinary barriers and extends flux analysis from small, hypothesis-driven networks to a genome-scale level. researchgate.net

The process typically involves:

Experimental Data Acquisition: Cells or organisms are cultured with a deuterated tracer like this compound. After a set time, metabolites are extracted and analyzed by mass spectrometry to determine the isotopic labeling patterns of relevant compounds. mdpi.com

Data Processing: The raw data is processed to identify labeled metabolites and quantify their MIDs.

Metabolic Network Reconstruction: A metabolic model of the organism or cell type under study is used. These models consist of all known metabolic reactions and the relationships between them.

Flux Inference: The experimental MID data is used as a constraint in a mathematical optimization problem. The model then solves for the set of metabolic fluxes that best explains the observed labeling patterns. nih.gov

This integrated approach significantly refines the predictions of metabolic behavior. For example, applying constraints from isotope labeling experiments to a flux variability analysis (FVA) can substantially reduce the range of possible flux values, leading to more precise predictions of metabolic states. nih.gov Researchers have suggested that new tracer-based metabolomics experiments, such as those using a labeled moiety within the thymidine metabolite, could further enhance the feasibility and accuracy of these computational flux analyses. researchgate.netresearchgate.net

Development of Predictive Models for Isotope Incorporation and Metabolic Routing

Predictive models of isotope incorporation aim to simulate how the atoms of a tracer like this compound will be distributed throughout a metabolic network. These models are built upon the known biochemistry of metabolic pathways and can be used to forecast the labeling patterns of various metabolites under different conditions. oup.com

The development of such models involves several key components:

Metabolic Network Models: At the core are computational representations of cellular metabolism. These can range from small-scale models of specific pathways like thymidine metabolism to comprehensive genome-scale models (GEMs). oup.comnih.gov These models define the stoichiometry of all reactions, dictating how substrates are converted to products.

Atom Mapping: To predict isotope routing, the models must include atom-specific mappings for each reaction. This means tracking the fate of each atom from the substrate to the product, which is essential for predicting how the deuterium atoms from this compound will be incorporated into downstream molecules.

Simulation Algorithms: Flux Balance Analysis (FBA) and related techniques are used to simulate the flow of metabolites through the network to achieve a specific cellular objective, such as maximizing growth. oup.com By combining FBA with atom mapping, these models can predict the MIDs of metabolites that would result from a given set of fluxes.

For this compound, a predictive model would simulate its uptake and phosphorylation via the nucleotide salvage pathway. ontosight.ai The model would predict the isotopic enrichment in the thymidine monophosphate (TMP), diphosphate (B83284) (TDP), and triphosphate (TTP) pools, and ultimately in newly synthesized DNA. Furthermore, if the thymidine is catabolized, the model could predict the routing of the deuterated deoxyribose and thymine (B56734) components into other metabolic pathways. Computational studies using molecular dynamics simulations have been employed to understand the catalytic mechanisms of enzymes like thymidine phosphorylase, which is involved in thymidine catabolism, providing data that can refine these predictive models. nih.gov

These predictive models are not only crucial for interpreting experimental data but also for designing new isotope labeling experiments. By simulating different labeling strategies, researchers can identify the optimal tracer and experimental conditions to answer a specific biological question.

Bioinformatic Approaches for Analyzing Complex Deuterated Metabolomic Datasets

The analysis of data from deuterated tracer studies generates large and complex datasets that require specialized bioinformatic tools and workflows. researchgate.net These approaches are essential for extracting meaningful biological information from raw mass spectrometry data, identifying labeled compounds, and performing statistical analysis and pathway enrichment. researchgate.netnih.govbiotech-pack.com

A typical bioinformatic pipeline for analyzing deuterated metabolomic data includes several stages:

Data Preprocessing: This initial step involves processing the raw mass spectrometry data. Tools like JUMPm and mzmine are used for peak detection, feature finding, and aligning spectra across different samples. nih.govdoe.gov This stage converts the raw instrument output into a structured data matrix of metabolic features with their corresponding intensities.

Isotopologue Detection and Quantification: Specialized algorithms are required to identify and quantify the isotopologues of metabolites that have incorporated deuterium from the tracer. Software packages such as MetExtract II, X13CMS, and HiTIME are designed to detect metabolites that show the expected mass shift corresponding to the incorporation of one or more deuterium atoms. acs.org These tools can distinguish between unlabeled and labeled metabolite patterns, which is fundamental for tracer analysis.

Metabolite Identification: The detected metabolic features are then identified. This is often done by matching their accurate mass and fragmentation spectra (MS/MS) to spectral libraries and databases like METLIN or the Human Metabolome Database (HMDB). biotech-pack.com The use of stable isotope labeling itself can aid in confident formula identification. nih.gov

Statistical and Pathway Analysis: Once metabolites are identified and their labeling patterns quantified, statistical analyses are performed to identify significant changes between different experimental conditions. Tools like DIMet are specifically designed for the differential analysis of targeted isotope-labeled metabolomics data, supporting comparisons of isotopologue contributions and mean isotopic enrichment. researchgate.net The results are often visualized using pathway maps or network-based "metabolograms" to provide biological context. researchgate.net

Table 2: Representative Bioinformatic Tools for Isotope-Labeled Metabolomics This table summarizes software tools and their functions as described in the literature. It is not an exhaustive list.

| Tool/Platform | Primary Function | Key Features | Reference |

|---|---|---|---|

| JUMPm | Metabolite identification in untargeted metabolomics. | Analyzes both unlabeled and stable isotope-labeled MS data; estimates element composition; target-decoy strategy for FDR control. | nih.gov |

| Metandem | Analysis of isobaric labeling-based metabolomics. | Integrates feature extraction, quantification, identification, and statistical analysis for MS/MS-based isobaric labeling. | nih.gov |

| DIMet | Differential analysis of targeted isotope-labeled metabolomics data. | Supports pairwise/multi-group comparisons, time-series analysis, and integrates with transcriptomics data. | researchgate.net |

| fluxTrAM | Integration of tracer data with genome-scale models. | Semi-automated pipeline for processing LC-MS data into MID datasets for metabolic flux analysis. | researchgate.netresearchgate.net |

| mzmine | General metabolomics data processing. | Open-source software for feature finding, peak alignment, and data visualization. Used in untargeted workflows. | doe.gov |

These bioinformatic approaches are critical for managing the complexity of deuterated metabolomic datasets and are indispensable for translating the rich information content of stable isotope labeling experiments into robust biological knowledge.

Current Challenges and Future Directions in Thymidine D9 Research

Overcoming Analytical Limitations in Multiplexed Isotope Tracing

A significant challenge in the use of Thymidine-d9 lies in the analytical complexities of multiplexed isotope tracing experiments. These studies, which simultaneously track multiple stable isotope-labeled molecules, are essential for dissecting interconnected metabolic pathways. However, the detection of various isotopes within a single sample presents considerable technical difficulties. researchgate.net

Future research should focus on developing advanced analytical platforms and computational tools to deconvolve complex isotopic data. Innovations in high-resolution mass spectrometry and the refinement of data analysis algorithms will be instrumental in overcoming these limitations. researchgate.netharvard.edu This will enable researchers to more accurately and simultaneously measure fluxes through multiple metabolic pathways, providing a more holistic view of cellular metabolism. researchgate.net

Enhancing Sensitivity and Specificity in Detection Methodologies for Low-Level Labeling

Achieving high sensitivity and specificity in the detection of low levels of this compound incorporation remains a critical challenge, particularly in studies involving slow-proliferating cell populations or when using minimal tracer concentrations to avoid any potential physiological perturbations. researchgate.net The ability to detect minute amounts of deuterated thymidine (B127349) is essential for accurately measuring cell turnover in these contexts. jove.com

Current methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), have been instrumental in quantifying this compound enrichment. researchgate.net However, there is a continuous need for improvement to push the limits of detection further. Research efforts are directed towards optimizing sample preparation techniques to minimize background noise and enhance the signal from the labeled compound. researchgate.net

Future advancements may come from the development of novel detection technologies with enhanced sensitivity. For example, techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) offer the potential for subcellular imaging of isotope incorporation, providing spatial information along with quantitative data. researchgate.netharvard.edunih.govnih.gov Such advancements will be pivotal for studying rare cellular events and for applications where only small sample sizes are available.

Advancements in Experimental Design for Complex Biological Systems

The application of this compound tracing to complex biological systems, such as whole organisms or intricate in vitro models, necessitates sophisticated experimental designs. numberanalytics.com A key challenge is to accurately model the tracer kinetics and metabolic compartmentalization within these systems. nih.gov The distribution, uptake, and metabolism of this compound can be influenced by a multitude of factors, including local blood flow, tissue-specific metabolic rates, and the presence of competing endogenous nucleosides. researchgate.netresearchgate.net

Response surface methodology (RSM) and factorial designs are powerful statistical tools that can be employed to optimize experimental conditions and understand the interplay of multiple variables in complex biological settings. numberanalytics.com These approaches allow researchers to systematically investigate the effects of different factors on this compound incorporation and to build predictive models of cellular proliferation. numberanalytics.com

Future directions in this area will likely involve the integration of multi-scale modeling with experimental data. By combining in vivo tracer studies with computational models that simulate metabolic networks, researchers can gain a more comprehensive understanding of how cellular proliferation is regulated in both healthy and diseased states. This integrated approach will be crucial for translating findings from basic research into clinical applications.

Standardization of Deuterated Thymidine Tracer Methodologies Across Research Platforms

A significant hurdle in the broad application and comparison of data from this compound studies is the lack of standardized methodologies across different research laboratories and platforms. nih.gov Variations in experimental protocols, including the route and duration of tracer administration, sample processing techniques, and data analysis methods, can lead to discrepancies in results, making it difficult to compare findings from different studies. nih.gov

The establishment of standardized protocols is crucial for ensuring the reproducibility and reliability of this compound tracer studies. This includes defining best practices for tracer administration, sample collection and storage, analytical measurements, and data reporting. nih.govmdpi.com Collaborative efforts among research groups and the development of reference materials will be essential for achieving this goal. otsuka.co.jp

The table below outlines key parameters that require standardization for deuterated thymidine tracer methodologies.

| Parameter | Current Variation | Proposed Standardization |

| Tracer Purity & Formulation | Varies by supplier; potential for isotopic and chemical impurities. | Use of certified reference materials with defined isotopic enrichment and purity. |

| Sample Collection | Differences in timing, tissue preservation, and storage conditions. | Standardized protocols for sample timing relative to tracer administration and for tissue fixation/storage to preserve DNA integrity. |

| DNA Isolation & Hydrolysis | Various kits and enzymatic/chemical methods used, potentially affecting yield and purity. | Adoption of a validated, consistent DNA extraction and hydrolysis method to ensure complete recovery of nucleosides. |

| Mass Spectrometry Analysis | Different instrument platforms (GC-MS, LC-MS/MS), ionization techniques, and calibration methods. | Cross-validation of methods across platforms and the use of standardized internal and external calibration curves. |

| Data Analysis | Inconsistent methods for calculating fractional synthesis rates and correcting for background enrichment. | Consensus on mathematical models and software for data analysis, including clear guidelines for background correction. |

Future initiatives should focus on creating and disseminating these standardized protocols through workshops, publications, and online resources. This will foster greater collaboration and data sharing within the scientific community, ultimately accelerating progress in the field.

Expanding the Scope of In Vivo Non-Human Applications for Deuterated Thymidine Tracing

While this compound has been extensively used in human studies, there is a vast potential for expanding its application in a wide range of non-human biological systems. Such studies can provide invaluable insights into fundamental biological processes that are difficult or impossible to study in humans. For example, deuterated thymidine tracing can be used to investigate cell proliferation dynamics in various animal models of disease, including cancer and infectious diseases. researchgate.netdntb.gov.ua

Recent research has demonstrated the feasibility of using deuterated thymidine in combination with advanced imaging techniques, such as ²H-MRI, to non-invasively map gene expression in vivo. weizmann.ac.ilacs.org This opens up exciting new possibilities for studying the spatial and temporal regulation of cell proliferation in living organisms. Furthermore, the use of deuterated tracers is being explored in diverse fields such as ecology, to track nutrient cycling, and in toxicology, to assess the impact of environmental agents on cell turnover.

The table below highlights potential areas for the expanded use of deuterated thymidine tracing in non-human applications.

| Research Area | Potential Application of Deuterated Thymidine Tracing | Expected Insights |

| Developmental Biology | Tracing cell lineage and proliferation during embryonic and post-natal development. | Understanding tissue and organ formation, and the origins of developmental abnormalities. |

| Neuroscience | Measuring adult neurogenesis and glial cell proliferation in response to injury or disease. | Elucidating mechanisms of brain plasticity and repair. |

| Immunology | Tracking the proliferation and differentiation of immune cells during an immune response. | Gaining a deeper understanding of immune system dynamics and memory formation. |

| Regenerative Medicine | Assessing the proliferation and integration of transplanted stem cells. | Optimizing stem cell-based therapies for tissue regeneration. |

| Ecology | Studying microbial proliferation and turnover in environmental samples. | Understanding the role of microorganisms in ecosystem function and biogeochemical cycles. |

Future research in this area should focus on adapting and validating this compound tracer methodologies for a broader range of species and biological questions. This will require careful consideration of species-specific differences in metabolism and physiology. The continued development of non-invasive detection methods will be particularly important for longitudinal studies in living animals.

Q & A

Q. What analytical techniques are recommended for detecting Thymidine-d9 incorporation in DNA repair studies, and how can interference from endogenous nucleosides be minimized?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific transitions is the gold standard for quantifying this compound. To reduce interference:

- Use isotope dilution methods with internal standards (e.g., this compound itself) during sample preparation.

- Optimize chromatographic separation via hydrophilic interaction liquid chromatography (HILIC) to resolve isotopic peaks.

- Validate assays using control samples spiked with known concentrations of this compound and endogenous thymidine .

Q. What protocols ensure the stability of this compound in cell culture media for long-term metabolic labeling?

Methodological Answer:

- Store stock solutions in aliquots at -80°C to prevent freeze-thaw degradation.

- Supplement culture media with antioxidants (e.g., ascorbic acid) to mitigate oxidative decomposition.

- Validate stability via periodic LC-MS checks over the experimental duration, correlating degradation rates with temperature and pH variations .

Q. How should researchers design controls to validate this compound specificity in cell proliferation assays?

Methodological Answer:

- Include negative controls: Cells treated with non-deuterated thymidine to assess baseline incorporation.

- Use knockout controls (e.g., thymidine kinase-deficient cell lines) to confirm enzymatic dependency.

- Perform dose-response curves to establish linearity between this compound concentration and detection signal .

Advanced Research Questions

Q. How can Bayesian hierarchical modeling resolve discrepancies in this compound metabolic rates observed across heterogeneous tissue samples?

Methodological Answer:

- Construct a hierarchical model with tissue-specific priors to account for biological variability.

- Integrate measurement uncertainty by modeling instrument error as a Gaussian distribution.

- Validate using posterior predictive checks to compare simulated and observed data, identifying outliers for re-analysis .

Q. What experimental strategies mitigate isotopic dilution effects when tracking this compound in longitudinal in vivo studies?

Methodological Answer:

- Administer this compound via continuous infusion rather than bolus dosing to maintain steady-state concentrations.

- Pair with kinetic modeling (e.g., compartmental analysis) to estimate dilution rates.

- Cross-validate with independent techniques like bromodeoxyuridine (BrdU) labeling to confirm cell cycle phase specificity .

Q. How should researchers reconcile contradictory data on this compound uptake efficiency between 2D monolayer cultures and 3D organoid models?

Methodological Answer:

- Conduct systematic variability analysis: Compare nutrient diffusion rates, cell density, and oxygen tension between models.

- Use dual-labeling (this compound + fluorescent nucleoside analogs) to visualize spatial incorporation patterns in 3D systems.

- Apply mixed-effects regression to isolate biological variability from technical artifacts .

Q. What integrative approaches link this compound incorporation data with single-cell transcriptomic profiles in cancer research?

Methodological Answer:

- Perform parallel sequencing on sorted cells stratified by this compound incorporation levels.

- Apply dimensionality reduction (e.g., UMAP) to cluster cells by proliferation state and gene expression.

- Use causal inference models (e.g., Bayesian networks) to identify regulatory pathways driving differential incorporation .

Key Methodological Considerations from Evidence

- Experimental Design: Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks to ensure rigor .

- Data Contradictions: Analyze principal contradictions (e.g., biological vs. technical variability) using systematic variability testing and multi-model validation .

- Statistical Validation: Consult statisticians early to design power analyses and select robust models (e.g., Bayesian hierarchical methods) .

- Reproducibility: Document all protocols, including instrument calibration and sample storage conditions, using standardized templates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.